molecular formula C9H12N2 B1269439 N-(pyridin-2-ylmethyl)cyclopropanamine CAS No. 626210-44-4

N-(pyridin-2-ylmethyl)cyclopropanamine

Cat. No.: B1269439
CAS No.: 626210-44-4
M. Wt: 148.2 g/mol
InChI Key: SVMBYSXPVZASTL-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethyl)cyclopropanamine (NPC) is an important organonitrogen compound with a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. NPC is a cyclic amine with a unique three-membered ring structure and a pyridine group attached to the nitrogen atom. It is an important intermediate in organic synthesis and has been studied extensively in recent years. NPC has been found to have a variety of biochemical and physiological effects, and its potential applications are being explored in many different fields.

Scientific Research Applications

Synthesis and Bioactivity in Agriculture and Pharmaceuticals

N-(pyridin-2-ylmethyl)cyclopropanamine derivatives demonstrate significant potential in various scientific fields, particularly in agricultural and pharmaceutical applications. For instance, Tian et al. (2009) synthesized N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, revealing that some of these compounds exhibit excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

Application in Photodynamic Therapy for Cancer

The compound has been incorporated into complex structures for medical applications. For instance, Zhu et al. (2019) developed an iron(III) complex involving pyridin-2-ylmethanamine, which showed high anti-proliferation efficiency in human breast cancer cells when used in photodynamic therapy (Zhu, Hu, Pan, Zhang, Xu, Kurmoo, Huang, & Zeng, 2019).

Anticancer Activity

Kumar et al. (2013) reported the efficient synthesis of derivatives involving pyridin-2-ylmethanamine, which showed promising anticancer activity against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).

Antibacterial and Antimicrobial Applications

Research by Haque, Asekunowo, and Razali (2014) on silver complexes of N-heterocyclic carbene ligands, including derivatives of N-(pyridin-2-ylmethyl), demonstrated significant antibacterial activities against common bacterial strains (Haque, Asekunowo, & Razali, 2014).

Coordination Chemistry and Material Science

In the field of coordination chemistry and material science, Zhang et al. (2013) explored the self-assembly of AgX salts with N-(pyridin-2-ylmethyl)pyridin-3-amine, leading to the formation of helical silver(I) coordination polymers, showcasing potential in material science applications (Zhang, Deng, Huo, Zhao, & Gao, 2013).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “N-(pyridin-2-ylmethyl)cyclopropanamine” are not mentioned, research on similar compounds suggests potential areas of interest. For instance, the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of ongoing research .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMBYSXPVZASTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360123
Record name Cyclopropyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626210-44-4
Record name Cyclopropyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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